![molecular formula C17H12F3N3O B4792926 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide](/img/structure/B4792926.png)
4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide
Vue d'ensemble
Description
4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide, also known as TQB2450, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo, and has also demonstrated efficacy in preclinical models of cancer.
Mécanisme D'action
4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide works by inhibiting the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide reduces the expression of genes that are important for cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the expression of genes that are involved in cell cycle progression, DNA replication, and DNA repair, leading to cell cycle arrest and apoptosis. 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide has also been shown to inhibit the expression of genes that are involved in the development of drug resistance, making it a potential treatment option for drug-resistant cancers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide is its broad-spectrum activity against various types of cancer. It has also been shown to be effective against drug-resistant cancers, which is a major limitation of many existing cancer therapies. However, like all drugs, 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide has some limitations, including the potential for toxicity and the development of drug resistance over time.
Orientations Futures
There are several potential future directions for research on 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide. One area of interest is the development of combination therapies that include 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide, as this may increase its efficacy against certain types of cancer. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide, which could help to personalize cancer treatment. Finally, there is interest in the development of 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide analogs with improved pharmacological properties, such as increased potency and reduced toxicity.
Applications De Recherche Scientifique
4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide has been the subject of extensive scientific research due to its potential as a cancer treatment. It has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer. In preclinical studies, 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide has demonstrated antitumor activity both as a single agent and in combination with other cancer therapies.
Propriétés
IUPAC Name |
4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)11-3-6-13-14(7-8-22-15(13)9-11)23-12-4-1-10(2-5-12)16(21)24/h1-9H,(H2,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAZOENWZJKKPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC2=C3C=CC(=CC3=NC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.